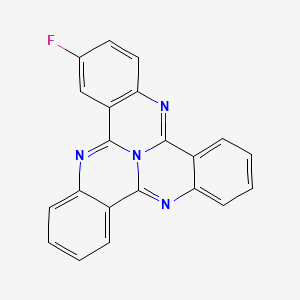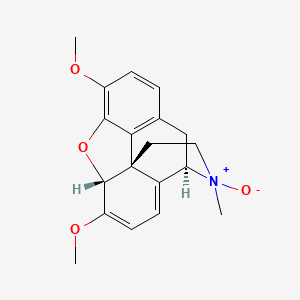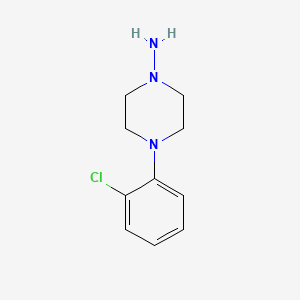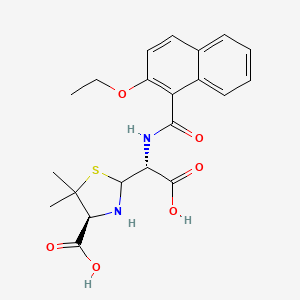
N-(2-Aminoethyl) Cyclopamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl) Cyclopamine is a derivative of Cyclopamine, a naturally occurring steroidal alkaloid. This compound demonstrates teratogenic properties and has been studied for its potential to reverse the effects of oncogenic mutations . It has a molecular formula of C29H46N2O2 and a molecular weight of 454.69.
Méthodes De Préparation
N-(2-Aminoethyl) Cyclopamine can be synthesized using various methods. One common synthetic route involves the reduction of a precursor compound with lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions for 3 hours. The reaction is then quenched with water and aqueous potassium hydroxide, followed by extraction with chloroform and purification by flash chromatography . This method yields the compound as a colorless oil with an 88% yield .
Analyse Des Réactions Chimiques
N-(2-Aminoethyl) Cyclopamine undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using lithium aluminum hydride in THF.
Substitution: The aminoethyl group allows for various substitution reactions, potentially modifying the compound’s biological activity.
Common reagents used in these reactions include lithium aluminum hydride for reduction and various organic solvents like THF and chloroform for extraction and purification . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2-Aminoethyl) Cyclopamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Mécanisme D'action
N-(2-Aminoethyl) Cyclopamine exerts its effects by targeting the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway . By binding to Smo, the compound inhibits its activity, leading to the suppression of downstream signaling events that are crucial for cell proliferation and differentiation . This mechanism is particularly relevant in the context of cancer, where aberrant Hh signaling is often observed.
Comparaison Avec Des Composés Similaires
N-(2-Aminoethyl) Cyclopamine is unique compared to other Cyclopamine derivatives due to its aminoethyl group, which enhances its biological activity and specificity. Similar compounds include:
Cyclopamine: The parent compound, known for its teratogenic effects and ability to inhibit the Hh pathway.
KAAD-Cyclopamine: A more potent derivative with enhanced activity against the Hh pathway.
Smoothened Antagonists: Various small molecules that target the Smo receptor, such as SANT and ALLO compounds.
These compounds share a common mechanism of action but differ in their potency, specificity, and potential therapeutic applications.
Propriétés
Formule moléculaire |
C29H46N2O2 |
|---|---|
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol |
InChI |
InChI=1S/C29H46N2O2/c1-17-13-26-27(31(16-17)12-11-30)19(3)29(33-26)10-8-22-23-6-5-20-14-21(32)7-9-28(20,4)25(23)15-24(22)18(29)2/h5,17,19,21-23,25-27,32H,6-16,30H2,1-4H3/t17-,19+,21-,22-,23-,25-,26+,27-,28-,29-/m0/s1 |
Clé InChI |
QCFBFPHBSKOKSL-QBWUJNPXSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)N(C1)CCN |
SMILES canonique |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B13411099.png)


![(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid](/img/structure/B13411129.png)
![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)







